molecular formula C13H18N4O4 B15281087 4-(3,7-Dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)hexanoic acid

4-(3,7-Dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)hexanoic acid

Cat. No.: B15281087
M. Wt: 294.31 g/mol
InChI Key: CSJJLHWAKWRBED-UHFFFAOYSA-N
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Description

4-(3,7-Dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)hexanoic acid is a complex organic compound with a molecular formula of C13H18N4O4 This compound is part of the purine family, which is known for its significant biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,7-Dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)hexanoic acid typically involves multi-step organic reactions. One common method includes the alkylation of a purine derivative with a suitable hexanoic acid derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications.

Chemical Reactions Analysis

Types of Reactions

4-(3,7-Dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)hexanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the purine ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, and water.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4-(3,7-Dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)hexanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its therapeutic potential in treating certain diseases due to its structural similarity to biologically active purines.

    Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of 4-(3,7-Dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)hexanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3,7-Dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)butanoic acid
  • 3,6-Dihydro-3,7-dimethyl-2,6-dioxopurine-1(2H)-butyric acid

Uniqueness

4-(3,7-Dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)hexanoic acid is unique due to its specific hexanoic acid moiety, which imparts distinct chemical and biological properties compared to its analogs. This structural difference can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for specialized applications.

Properties

Molecular Formula

C13H18N4O4

Molecular Weight

294.31 g/mol

IUPAC Name

4-(3,7-dimethyl-2,6-dioxopurin-1-yl)hexanoic acid

InChI

InChI=1S/C13H18N4O4/c1-4-8(5-6-9(18)19)17-12(20)10-11(14-7-15(10)2)16(3)13(17)21/h7-8H,4-6H2,1-3H3,(H,18,19)

InChI Key

CSJJLHWAKWRBED-UHFFFAOYSA-N

Canonical SMILES

CCC(CCC(=O)O)N1C(=O)C2=C(N=CN2C)N(C1=O)C

Origin of Product

United States

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